4-(Oxolan-3-yl)piperidine hydrochloride
Description
4-(Oxolan-3-yl)piperidine hydrochloride is a piperidine derivative featuring a tetrahydrofuran (oxolan) substituent at the 3-position of the oxolan ring, attached to the 4-position of the piperidine scaffold. Its molecular formula is C₉H₁₈ClNO, with a molecular weight of 191.45 g/mol (calculated from atomic masses). The compound has a CAS registry number of 1461708-70-2 .
Properties
IUPAC Name |
4-(oxolan-3-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-4-10-5-2-8(1)9-3-6-11-7-9;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHNZIMLCMMUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCOC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-70-2 | |
| Record name | 4-(oxolan-3-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yl)piperidine hydrochloride typically involves the reaction of piperidine with oxolane derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where piperidine reacts with 3-chlorotetrahydrofuran in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(Oxolan-3-yl)piperidine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxo derivatives of 4-(Oxolan-3-yl)piperidine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted piperidine or oxolane derivatives.
Scientific Research Applications
4-(Oxolan-3-yl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Oxolan-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The oxolane ring and piperidine nitrogen play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(Oxolan-3-yl)piperidine hydrochloride with structurally related piperidine derivatives, highlighting key differences in substituents, molecular weight, and physical properties:
Key Observations :
- Aromatic substituents (e.g., 3-methoxyphenyl in ) introduce π-π stacking capabilities, useful in receptor binding.
Biological Activity
4-(Oxolan-3-yl)piperidine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and an oxolane (tetrahydrofuran) component. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design. Despite its promising structural attributes, detailed research on its specific biological activities remains limited. This article aims to summarize the available data on the biological activity of 4-(Oxolan-3-yl)piperidine hydrochloride, highlighting its potential applications and mechanisms of action.
- Molecular Formula : C9H18ClNO
- Molecular Weight : 207.7 g/mol
- CAS Number : 1461708-70-2
The compound's structure contributes to its reactivity and interactions with biological targets, making it a valuable building block in organic synthesis and drug development.
While specific literature detailing the mechanism of action for 4-(Oxolan-3-yl)piperidine hydrochloride is scarce, compounds in the piperidine class often interact with various biological targets, including receptors and enzymes. The presence of the oxolane ring may enhance binding affinity and specificity, potentially influencing the compound's biological effects. Further studies are necessary to elucidate precise mechanisms of action.
Anticancer Properties
Research indicates that piperidine derivatives exhibit significant anticancer activity. Although specific studies on 4-(Oxolan-3-yl)piperidine hydrochloride are lacking, related compounds have shown effectiveness against various cancer cell lines. For instance:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HCT116 (Colon Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
These findings suggest that compounds with similar structures may induce apoptosis and inhibit cell proliferation in cancer cells, although further investigation is needed for this specific compound.
Antiviral and Anti-inflammatory Activities
Piperidine derivatives have also been noted for their antiviral properties. For example, compounds similar to 4-(Oxolan-3-yl)piperidine hydrochloride have demonstrated activity against viruses such as influenza and herpes simplex virus. While specific IC50 values for this compound remain unreported, the general trend indicates promising antiviral potential.
In addition to antiviral effects, piperidine derivatives have been explored for their anti-inflammatory properties. Compounds like Aloperine and Matrine have shown efficacy in reducing inflammation, suggesting that 4-(Oxolan-3-yl)piperidine hydrochloride may share similar benefits pending further research .
Case Studies
A notable study involving piperidine derivatives highlighted their ability to inhibit specific signaling pathways associated with cancer progression. For instance, treatment with piperine (a related compound) led to decreased phosphorylation of Akt, a key player in cell survival pathways, resulting in increased apoptosis in breast cancer cells . Such findings underscore the potential of piperidine-based compounds in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
